molecular formula C7H9ClINO B13690670 O-(3-Iodobenzyl)hydroxylamine Hydrochloride

O-(3-Iodobenzyl)hydroxylamine Hydrochloride

Cat. No.: B13690670
M. Wt: 285.51 g/mol
InChI Key: ZGTFVEFJGAMHNE-UHFFFAOYSA-N
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Description

O-(3-Iodobenzyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a 3-iodobenzyl substituent. Hydroxylamine derivatives are widely used in organic synthesis, analytical chemistry, and pharmaceutical research due to their ability to form oximes with carbonyl compounds, enabling detection, purification, or functionalization .

Properties

Molecular Formula

C7H9ClINO

Molecular Weight

285.51 g/mol

IUPAC Name

O-[(3-iodophenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C7H8INO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H

InChI Key

ZGTFVEFJGAMHNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CON.Cl

Origin of Product

United States

Preparation Methods

Starting Material: 3-Iodobenzyl Alcohol

The precursor, 3-iodobenzyl alcohol , can be synthesized via halogenation of benzyl derivatives or purchased commercially. Its oxidation or reduction pathways are well-established, but for this synthesis, direct use of 3-iodobenzyl alcohol is preferred.

Synthesis of O-(3-Iodobenzyl)hydroxylamine

Method A: Mitsunobu Reaction Approach

  • Reagents:
    • 3-Iodobenzyl alcohol
    • N-Hydroxyphthalimide
    • Triphenylphosphine (PPh₃)
    • Diisopropyl azodicarboxylate (DIAD)
    • Hydrazine monohydrate (for deprotection)
    • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 3-iodobenzyl alcohol (1 mmol) and N-hydroxyphthalimide (1.1 mmol) in dry tetrahydrofuran (THF).
  • Cool the mixture to 0°C and add triphenylphosphine (1.1 mmol).
  • Add DIAD dropwise, then allow the mixture to warm to room temperature, stirring for approximately 3 hours.
  • Monitor reaction progress via TLC.
  • Add hydrazine monohydrate to deprotect the phthalimide group, forming the free hydroxylamine.
  • Filter to remove precipitates, concentrate, and then treat with HCl (2 M in ether) to precipitate the hydrochloride salt.

This method yields the hydrochloride salt of O-(3-iodobenzyl)hydroxylamine with high purity, as demonstrated in similar syntheses of O-alkylhydroxylamines.

Alternative Route: Direct Nucleophilic Substitution

An alternative involves direct nucleophilic substitution of a suitable benzyl halide with hydroxylamine under basic conditions, but this is less common for iodinated derivatives due to the poor leaving group ability of iodine in this context.

Optimization and Reaction Conditions

Parameter Recommended Conditions References / Notes
Solvent Anhydrous THF or dichloromethane (DCM) Ensures moisture-free environment for Mitsunobu reaction
Temperature 0°C to room temperature Controls reaction rate and minimizes side reactions
Reagents Triphenylphosphine, DIAD, N-hydroxyphthalimide Standard Mitsunobu reagents
Deprotection Hydrazine monohydrate in ethanol or DMSO Efficient removal of phthalimide group
Salt formation HCl in ether or ethanol Produces the hydrochloride salt, stable and crystalline

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol or ether, followed by drying under vacuum . Characterization includes:

Summary of the Synthesis Pathway

Step Description Key Reagents Expected Yield References
1 Synthesis of 3-iodobenzyl alcohol Commercially available or via halogenation of benzyl derivatives - ,
2 Mitsunobu reaction to form N-hydroxyphthalimide derivative 3-Iodobenzyl alcohol, N-hydroxyphthalimide, PPh₃, DIAD ~80-90%
3 Deprotection with hydrazine Hydrazine monohydrate ~85-95%
4 Salt formation with HCl HCl in ether Quantitative

Chemical Reactions Analysis

Types of Reactions

O-(3-Iodobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)
One of the primary applications of O-(3-Iodobenzyl)hydroxylamine hydrochloride lies in its role as an inhibitor of IDO1. IDO1 is a critical enzyme involved in the metabolism of tryptophan and has implications in cancer and immune regulation. Research has shown that derivatives of hydroxylamines, including O-benzylhydroxylamine, exhibit potent inhibitory activity against IDO1, with sub-micromolar IC50 values . The introduction of halogens at the meta position of the aromatic ring has been found to enhance inhibitory potency significantly.

Case Study: Structure-Activity Relationship (SAR)
A study focused on the SAR of various hydroxylamine derivatives demonstrated that this compound is a viable candidate for further development due to its promising activity against IDO1. The study reported that specific modifications to the hydroxylamine structure could lead to improved selectivity and potency .

Biological Applications

Cell-Based Assays
In cell-based assays, compounds derived from this compound have shown nanomolar-level potency with minimal toxicity. For instance, two potent derivatives were tested in HeLa cells expressing human IDO1 and exhibited significant inhibition, highlighting their therapeutic potential .

Table 1: Cell-Based Activity of Hydroxylamine Derivatives

CompoundIC50 (μM)Cell LineToxicity
O-(3-Iodobenzyl)hydroxylamine0.31HeLaLow
Derivative A0.33HeLaLow
Derivative B0.29TrexLow

Synthetic Applications

Synthesis of Other Compounds
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its utility in organic synthesis is underscored by its ability to act as a building block for more complex molecular architectures, particularly those targeting biological pathways relevant to cancer and infectious diseases .

Potential Therapeutic Applications

Antitumor Activity
The antitumor potential of compounds related to this compound has been explored extensively. Due to their mechanism of action involving IDO1 inhibition, these compounds may enhance the efficacy of existing cancer therapies by modulating immune responses .

Case Study: Clinical Relevance
Recent investigations into the clinical relevance of IDO1 inhibitors have identified several candidates that are currently undergoing clinical trials. The simplicity and effectiveness of hydroxylamines like O-(3-Iodobenzyl)hydroxylamine make them attractive for development as therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, and applications:

Compound Name Substituent Molecular Weight CAS Number Key Applications Reference
O-(3-Iodobenzyl)hydroxylamine Hydrochloride 3-Iodobenzyl ~299.5 (calc.) N/A Potential use in radiolabeling, heavy-atom crystallography N/A
PFBHA* (Pentafluorobenzyl derivative) 2,3,4,5,6-Pentafluorobenzyl 249.56 57981-02-9 Derivatization of carbonyl compounds (GC/LC analysis), water quality testing
O-(2-Trimethylsilylethyl) derivative Trimethylsilylethyl 183.71 153502-27-3 Stabilized reagent for sensitive organic syntheses
O-Methylhydroxylamine Hydrochloride Methyl 83.52 593-56-6 Analytical reagent for oxime formation, pharmaceutical intermediates
O-(2-Fluorobenzyl) derivative 2-Fluorobenzyl N/A 215599-91-0 Electron-withdrawing substituent for enhanced reactivity in nucleophilic reactions
O-(5-Fluoresceinmethyl) derivative Fluoresceinmethyl N/A N/A Fluorescent labeling of oxo-steroids, nucleic acid damage detection

*PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., pentafluorobenzyl in PFBHA, 2-fluorobenzyl): Enhance reactivity toward carbonyl compounds due to increased electrophilicity . Silylated Groups (e.g., trimethylsilylethyl): Improve stability and solubility in non-polar matrices .
Relevance to O-(3-Iodobenzyl) Derivative:

A plausible synthesis route involves reacting 3-iodobenzyl bromide with hydroxylamine hydrochloride in methanol, analogous to methods used for PFBHA .

Biological Activity

O-(3-Iodobenzyl)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme plays a crucial role in immune regulation and is implicated in various diseases, including cancer and chronic viral infections. The following sections provide a detailed overview of the compound's biological activity, synthesis, and relevant studies.

  • Molecular Formula : C₇H₈ClINO
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water

The presence of the iodine atom at the meta position enhances the compound's reactivity and biological activity, making it a subject of interest for further research.

This compound functions primarily as a competitive inhibitor of IDO1. This means it binds to the active site of IDO1, preventing the enzyme from catalyzing its normal reactions. This inhibition is critical for modulating immune responses, particularly in tumor immunity and chronic infections.

Inhibition Potency

Research indicates that structurally related compounds exhibit sub-micromolar potency against IDO1. For instance, O-benzylhydroxylamine derivatives have shown promising results, with some achieving nanomolar-level potency in cellular assays .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that yield high purity products. The synthetic route often includes:

  • Formation of hydroxylamine derivative : Starting from appropriate aryl halides.
  • Iodination : Specifically targeting the meta position to introduce iodine.
  • Hydrochloride salt formation : To enhance solubility and stability.

IDO1 Inhibition Studies

A series of studies have demonstrated the effectiveness of this compound in inhibiting IDO1:

  • Cell-Based Assays : The compound has been tested in various cell lines, showing significant inhibition of IDO1 activity. For example, one study reported that halogen substitutions at the meta position significantly increased inhibitor potency compared to non-halogenated analogs .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that halogen substituents enhance biological activity. Compounds with iodine at the meta position were particularly effective, while substitutions at ortho or para positions resulted in reduced activity .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Therapy : In preclinical models, this compound has shown promise in enhancing anti-tumor immunity by inhibiting IDO1, thereby preventing immune suppression within the tumor microenvironment .
  • Viral Infections : The compound's ability to modulate immune responses suggests potential applications in treating chronic viral infections where IDO1 is upregulated .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other related compounds:

CompoundIDO1 Inhibition Potency (Ki)Notes
O-(3-Iodobenzyl)hydroxylamine HClSub-micromolarStrong competitive inhibitor
O-benzylhydroxylamineNanomolarLead compound for further modifications
O-(4-Iodobenzyl)hydroxylamine HClModerateLess potent than meta-substituted

Q & A

Q. What are the standard synthetic routes for preparing O-(3-Iodobenzyl)hydroxylamine Hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3-iodobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) under inert atmospheric conditions. Key steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of benzyl halide to hydroxylamine hydrochloride to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) under reflux conditions (~60–80°C) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns and hydroxylamine linkage.
  • IR spectroscopy : Detects N–O (950–1050 cm1^{-1}) and C–I (500–600 cm1^{-1}) stretching vibrations.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~293.5) .

Q. How does the iodine substituent influence the compound’s reactivity compared to chloro or bromo analogs?

The 3-iodo substituent increases steric bulk and polarizability, enhancing its role as a leaving group in nucleophilic substitutions. This contrasts with chloro/bromo analogs, where electronic effects (e.g., electronegativity) dominate. Iodine’s larger atomic radius may also stabilize transition states in redox reactions .

Advanced Research Questions

Q. What methodologies are used to study this compound’s role in heterocyclic synthesis?

The compound serves as a precursor for oxime and nitrone formation. For example:

  • Amination reactions : React with ketones/aldehydes to form oximes under mild acidic conditions (pH 4–6).
  • Cycloadditions : Participate in [3+2] cycloadditions with alkenes to generate isoxazolidines, analyzed via HPLC or LC-MS .

Q. How can researchers resolve contradictions in reported yields for hydroxylamine-derived reactions?

Discrepancies often arise from:

  • Reduction efficiency : Suboptimal reducing agents (e.g., hydroxylamine vs. ascorbic acid) affect nitro-group reduction.
  • By-product formation : Monitor intermediates via TLC or in-situ IR. Adjust reaction time/temperature to suppress side pathways .

Q. What are the compound’s applications in analytical derivatization protocols?

  • Carbohydrate analysis : Derivatize reducing sugars to stabilize labile aldehydes for HPLC or MALDI-MS detection.
  • Metabolite tagging : React with carbonyl-containing metabolites to improve chromatographic resolution .

Q. How do steric and electronic properties of the 3-iodobenzyl group impact stability and storage?

  • Light sensitivity : Iodine’s photolabile nature necessitates storage in amber vials at –20°C under inert gas.
  • Hydrolysis susceptibility : The hydroxylamine group degrades in humid conditions; use desiccants and anhydrous solvents during handling .

Q. What computational tools are recommended for predicting reaction mechanisms involving this compound?

  • DFT calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level).
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes in hypoxia studies) .

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